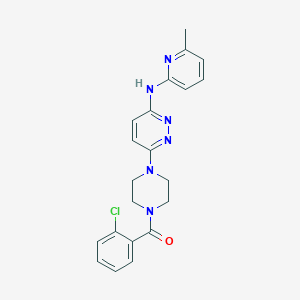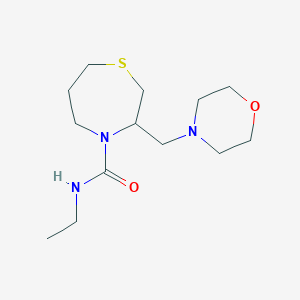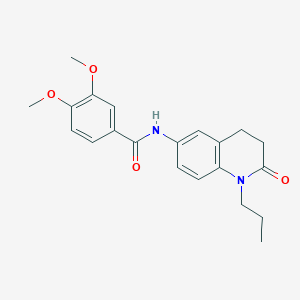![molecular formula C8H16Cl2N4O B2635082 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride CAS No. 1423029-20-2](/img/structure/B2635082.png)
3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride” is a complex organic compound. The 1-methyl-1H-pyrazol-4-yl component is a type of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazoles are known for their diverse pharmacological effects .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, the refractive index, boiling point, and density can be measured .
Wissenschaftliche Forschungsanwendungen
Complexation with Transition Metals
3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide and its derivatives exhibit unique coordination behavior with transition metals, such as palladium(II). These ligands form complexes that are pivotal in the study of supramolecular structures and have potential applications in catalysis and materials science. For example, the interaction with palladium(II) chloride leads to the formation of trans-PdCl2(L)2 complexes, showcasing the ligand's ability to act as a monodentate donor through the pyrazolyl nitrogen. This property is instrumental in the development of new catalytic systems and enhancing our understanding of metal-ligand interactions (Tyler Palombo et al., 2019).
Antimicrobial and Anticancer Agents
Pyrazole derivatives, including those related to 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide, have been explored for their potential antimicrobial and anticancer activities. Novel pyrazole compounds have shown significant promise in inhibiting the growth of various cancer cell lines, surpassing even the efficacy of established drugs like doxorubicin in certain assays. Furthermore, these compounds have demonstrated good to excellent antimicrobial properties, suggesting their utility as novel therapeutic agents against a range of bacterial and fungal infections (H. Hafez et al., 2016).
Synthetic Building Blocks for Heterocyclic Compounds
The structure of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide serves as a versatile synthetic building block for generating a wide array of heterocyclic compounds. Its reactivity and functional groups facilitate the synthesis of pyrazolo[1,5-a]pyrimidines and other complex heterocycles, which are of interest in medicinal chemistry for their diverse biological activities. Such derivatives have been synthesized and characterized, contributing to the development of new drugs and materials with potential pharmaceutical applications (M. Martins et al., 2009).
Inhibitors of Metal Corrosion
Derivatives of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide have been evaluated for their effectiveness as corrosion inhibitors for metals in acidic environments. These compounds exhibit remarkable efficiency in protecting metals like steel from corrosion, providing a cost-effective and environmentally friendly alternative to traditional corrosion inhibitors. The study of these compounds contributes to advancements in materials science, particularly in extending the lifespan of metal components in industrial applications (N. Missoum et al., 2013).
Wirkmechanismus
Target of Action
Compounds with a pyrazole moiety are known to interact with various targets and play a significant role in medicinal chemistry .
Mode of Action
It’s known that pyrazoles exhibit tautomerism, which may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Compounds with a pyrazole moiety are known to be involved in various biochemical pathways .
Result of Action
Pyrazole derivatives are known to have promising agro-chemical, fluorescent, and biological potencies .
Action Environment
It’s known that the compound is air sensitive and should be stored away from air in a cool, dry, and well-ventilated place .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride are largely influenced by its structural features. It is a part of the pyrazole class of compounds, which are known for their versatility in organic synthesis and medicinal chemistry . Pyrazoles, including this compound, exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Cellular Effects
It is known that pyrazoles can influence cell function
Molecular Mechanism
It is known that pyrazoles can interact with various biomolecules
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3-(1-methylpyrazol-4-yl)propanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-12-5-6(4-11-12)2-7(3-9)8(10)13;;/h4-5,7H,2-3,9H2,1H3,(H2,10,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNUGJODJUCKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC(CN)C(=O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-({[(2-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2634999.png)

![1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2635002.png)

![1-{2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2635004.png)

![7,9-dimethyl-3-phenyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2635009.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2635012.png)
![5-[(4-Fluorobenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2635014.png)



